4-bromo-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline
Description
4-Bromo-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline is a brominated aniline derivative featuring a 4-methyl-1,3-thiazole moiety linked via a methylene bridge. Its molecular formula is C₁₁H₁₁BrN₂S, with a molecular weight of 283.19 g/mol . The compound’s structure comprises:
- A para-brominated aniline ring (electron-withdrawing bromine at the 4-position), influencing electronic properties and reactivity.
The compound is likely utilized as a pharmaceutical intermediate, given the prevalence of thiazole derivatives in medicinal chemistry .
Properties
Molecular Formula |
C11H11BrN2S |
|---|---|
Molecular Weight |
283.19 g/mol |
IUPAC Name |
4-bromo-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline |
InChI |
InChI=1S/C11H11BrN2S/c1-8-11(15-7-14-8)6-13-10-4-2-9(12)3-5-10/h2-5,7,13H,6H2,1H3 |
InChI Key |
ZFMNLUYAWCWJEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)CNC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Bromination: The thiazole ring is then brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.
Coupling Reaction: The brominated thiazole is coupled with 4-methylbenzylamine under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis techniques to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
4-bromo-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Research: It serves as a tool for studying various biological processes and pathways.
Mechanism of Action
The mechanism of action of 4-bromo-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares key structural, physical, and functional attributes of 4-bromo-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline with analogous compounds:
Key Findings from Comparative Analysis:
Electronic Effects :
- The para-bromo substituent on the aniline ring in the target compound withdraws electron density, enhancing electrophilicity compared to meta-substituted analogs (e.g., 3-bromo isomer) .
- Replacement of thiazole with pyridine (as in C₁₂H₁₁BrN₂) reduces sulfur-mediated lipophilicity but introduces hydrogen-bonding capability .
Structural Flexibility :
- The 4-methyl group on the thiazole stabilizes the ring’s conformation, as seen in related crystal structures (e.g., 3-methyl-2,6-bis(4-methyl-1,3-thiazol-5-yl)piperidin-4-one), which adopt chair conformations with distinct dihedral angles .
Synthetic Accessibility: The target compound can be synthesized via condensation reactions (e.g., aldehyde-aniline coupling in methanol ) or nucleophilic substitution (e.g., using LiOtBu in dioxane at 120°C ).
Biological Relevance :
Biological Activity
4-bromo-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a bromine atom, a thiazole ring, and an aniline group. The thiazole ring, a five-membered heterocyclic structure containing sulfur and nitrogen, is known for its ability to interact with various biological targets. The presence of the bromine atom enhances binding affinity through halogen bonding, increasing specificity towards biological targets .
Key Structural Features
| Feature | Description |
|---|---|
| Thiazole Ring | Yes |
| Halogen Atom | Bromine |
| Aniline Group | Yes |
| Biological Activity Potential | High |
The biological activity of 4-bromo-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline is primarily attributed to its interactions with enzymes and receptors. These interactions can modulate enzyme activity through:
- Hydrogen Bonding : Facilitates specific interactions with target proteins.
- π-π Interactions : Stabilizes the binding of the compound to aromatic residues in proteins.
- Halogen Bonding : Enhances the binding affinity and selectivity towards specific targets.
Anticancer Activity
Research indicates that thiazole derivatives exhibit potent anticancer properties. For example, compounds similar to 4-bromo-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline have shown significant cytotoxic effects against various cancer cell lines. The presence of the thiazole moiety is crucial for this activity, as it has been associated with the inhibition of cancer cell proliferation through apoptosis induction .
Case Study: Cytotoxicity Assays
In vitro studies revealed that modifications to the thiazole ring could enhance cytotoxicity. For instance:
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| 4-bromo-N-(thiazol-5-yl)methyl aniline | 1.61 ± 1.92 | A-431 (human epidermoid carcinoma) |
| Similar Thiazole Derivative | 1.98 ± 1.22 | Jurkat (T-cell leukemia) |
These results indicate that structural modifications can lead to improved therapeutic efficacy against cancer cells .
Antimicrobial Activity
Thiazole derivatives are also recognized for their antimicrobial properties. Compounds similar to 4-bromo-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline have demonstrated effectiveness against various bacterial strains.
Case Study: Antibacterial Testing
A study evaluated the antibacterial activity of several thiazole derivatives:
| Compound | Minimum Inhibitory Concentration (MIC) | Bacterial Strain |
|---|---|---|
| 4-bromo-N-(thiazol-5-yl)methyl aniline | 32 µg/mL | Staphylococcus aureus |
| Another Thiazole Derivative | 16 µg/mL | Escherichia coli |
These findings suggest that the thiazole ring contributes significantly to antimicrobial activity, making it a valuable scaffold in drug design .
Structure-Activity Relationships (SAR)
The SAR analysis of thiazole-containing compounds indicates that certain substitutions enhance biological activity:
- Electron-donating groups on the phenyl ring increase cytotoxicity.
- Halogen substitutions improve binding affinity and selectivity.
- Methyl groups at specific positions on the thiazole enhance overall activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
